

Spectroscopic Characterization of Halobetasol Propionate and its Analogues: A Technical Guide

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Compound of Interest

Compound Name: *Halobetasol Propionate*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core spectroscopic techniques used to characterize **Halobetasol Propionate**, a high-potency synthetic corticosteroid. The structural integrity, purity, and identity of Active Pharmaceutical Ingredients (APIs) like **Halobetasol Propionate** are critical for ensuring drug safety and efficacy. Spectroscopic methods provide the necessary tools for unambiguous structural elucidation and quality control.

This document details the principles, experimental protocols, and characteristic data obtained from Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. Given the structural similarity and frequent use as a reference, data for the closely related analogue, Clobetasol Propionate, is included for comparative analysis.

Molecular Structure

Halobetasol Propionate (also known as Ulobetasol Propionate) is a fluorinated corticosteroid ester. Its chemical name is 21-chloro-6 α ,9-difluoro-11 β ,17-dihydroxy-16 β -methylpregna-1,4-diene-3,20-dione 17-propionate. The control of its specific stereochemistry and the identification of related impurities are paramount in its production and formulation.

Table 1: Chemical and Physical Properties of **Halobetasol Propionate**

Property	Value	Source
IUPAC Name	[(6S,8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate	[1]
Molecular Formula	C ₂₅ H ₃₁ ClF ₂ O ₅	[1]
Molecular Weight	484.96 g/mol	[2]
CAS Number	66852-54-8	[2]
Appearance	White crystalline powder	[2]
Solubility	Insoluble in water; Soluble in DMSO	[2][3]

Spectroscopic Analysis Workflow

The comprehensive characterization of a pharmaceutical substance like **Halobetasol Propionate** involves a multi-technique approach to confirm its identity, structure, and purity. Each spectroscopic method provides unique and complementary information.

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References

- 1. Halobetasol Propionate | C₂₅H₃₁ClF₂O₅ | CID 6918178 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Halobetasol Propionate | CAS:66852-54-8 | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. caymanchem.com [caymanchem.com]
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